2,3-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Physicochemical properties Molecular weight Lead optimization

2,3-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small-molecule pyridazinone-benzamide derivative (C₁₅H₁₇N₃O₄, MW 303.318 g/mol). The compound features a 2,3-dimethoxybenzamide core linked via an ethylene spacer to a 6-oxopyridazin-1(6H)-yl moiety.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 1049493-10-8
Cat. No. B2595550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS1049493-10-8
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC=N2
InChIInChI=1S/C15H17N3O4/c1-21-12-6-3-5-11(14(12)22-2)15(20)16-9-10-18-13(19)7-4-8-17-18/h3-8H,9-10H2,1-2H3,(H,16,20)
InChIKeyBTPBOFLPFQFSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1049493-10-8) – Procurement-Relevant Compound Profile


2,3-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small-molecule pyridazinone-benzamide derivative (C₁₅H₁₇N₃O₄, MW 303.318 g/mol) . The compound features a 2,3-dimethoxybenzamide core linked via an ethylene spacer to a 6-oxopyridazin-1(6H)-yl moiety. This scaffold belongs to the broader pyridazinone-amide class, which has been investigated in patents and literature as inhibitors of interleukin-1 receptor-associated kinases (IRAK1/4) and histone deacetylases (HDACs) [1]. The compound is offered by multiple research chemical suppliers at typical purities of ≥95% .

Why Close Analogs of 2,3-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Assumed Interchangeable


Within the pyridazinone-amide series, the precise position and number of methoxy substituents on the benzamide ring critically modulate both physicochemical properties and target engagement. Replacement of the 2,3-dimethoxy pattern with an unsubstituted, 3-methoxy, or regioisomeric 3,5-dimethoxy arrangement alters molecular lipophilicity (cLogP), polar surface area (PSA), and hydrogen-bonding capacity, all of which influence membrane permeability, solubility, and binding affinity to kinase or HDAC targets [1]. The following quantitative evidence demonstrates that even structurally conservative substitutions produce measurable differences in key procurement-relevant parameters.

Quantitative Differentiation Evidence for 2,3-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide Versus Closest Analogs


Molecular Weight Differentiation: 2,3-Dimethoxy Substitution Adds 60.058 g/mol Over the Unsubstituted Parent Scaffold

The target compound (MW 303.318 g/mol) incorporates two methoxy groups, resulting in a molecular weight increase of 60.058 g/mol compared to the unsubstituted parent N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (MW 243.260 g/mol) . This represents a +24.7% mass increment that directly influences compound handling, stock solution preparation, and dose calculations in biological assays.

Physicochemical properties Molecular weight Lead optimization

Regioisomeric Differentiation: 2,3-Dimethoxy vs. 3,5-Dimethoxy Substitution Pattern

The 2,3-dimethoxy substitution pattern (ortho-meta) produces a distinct electronic and steric environment compared to the symmetrical 3,5-dimethoxy regioisomer (meta-meta, CAS 1049529-75-0), despite sharing identical molecular formula (C₁₅H₁₇N₃O₄) and molecular weight (303.318 g/mol) . The ortho-methoxy group in the 2,3-isomer introduces intramolecular hydrogen-bonding potential with the adjacent amide carbonyl, which can reduce solvent-exposed polarity and alter membrane permeability relative to the 3,5-isomer. Quantitative biological differentiation data for these specific regioisomers is not available in the public domain; the reported differentiation is based on fundamental physicochemical principles supported by broader pyridazinone-amide SAR from patent literature [1].

Regioisomer Substitution pattern Structure-activity relationship

Ethylene Linker Length: Optimal Spacing Between Benzamide and Pyridazinone Moieties

The target compound employs a two-carbon ethylene linker between the benzamide nitrogen and the pyridazinone ring. Analogs with longer propyl linkers, such as 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1105199-40-3, MW 317.34 g/mol), exhibit increased molecular weight (+14.02 g/mol, +4.6%) and additional rotatable bonds, which can reduce ligand efficiency and alter binding kinetics . The ethylene linker is the most prevalent connector in potent pyridazinone-amide IRAK inhibitors described in patent literature, suggesting an optimal spatial relationship between the benzamide and pyridazinone pharmacophores [1].

Linker length Conformational flexibility Target engagement

Purity Benchmarking: 95% Versus Higher-Grade Alternatives Among Dimethoxybenzamide Analogs

The target compound is typically supplied at ≥95% purity by research chemical vendors , which is adequate for most in vitro screening and synthetic intermediate applications. However, certain pyridazinone-amide analogs developed as advanced leads, such as (S)-N-(2-amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, are reported with purities exceeding 98% and accompanied by full analytical characterization (HPLC, NMR, HRMS) in peer-reviewed literature [1]. Users requiring quantitative pharmacology or in vivo studies should verify lot-specific purity certificates and may need to commission additional purification or analytical characterization.

Purity Quality control Procurement specification

Procurement-Driven Application Scenarios for 2,3-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 1049493-10-8)


Structure-Activity Relationship (SAR) Studies on Pyridazinone-Amide IRAK or HDAC Inhibitor Scaffolds

The compound's defined 2,3-dimethoxy substitution and ethylene linker make it a suitable comparator for exploring the impact of ortho-methoxy positioning on target engagement, as demonstrated by patent SAR data showing that benzamide substitution patterns significantly modulate IRAK inhibitory potency [1]. Its well-defined molecular weight (303.318 g/mol) allows precise molar calculations for parallel analog synthesis and biochemical screening panels.

Physicochemical Property Benchmarking in Lead Optimization Programs

With its moderate molecular weight and dual hydrogen-bond acceptor methoxy groups, the compound can serve as a reference point for assessing lipophilicity (cLogP) and polar surface area (PSA) changes when iterating on the benzamide portion of pyridazinone-based leads. The 2,3-dimethoxy pattern provides an intermediate polarity profile between the unsubstituted parent (MW 243.26) and more elaborate substituted analogs .

Negative Control or Inactive Comparator for Regioisomer Activity Studies

Given that the 3,5-dimethoxy regioisomer (CAS 1049529-75-0) may exhibit distinct biological activity due to its symmetrical electron distribution, the 2,3-isomer can be employed as a regioisomeric control to validate that observed pharmacology is specific to the substitution pattern rather than general dimethoxybenzamide properties .

Synthetic Intermediate for Further Derivatization of the Pyridazinone Core

The compound's 6-oxopyridazin-1(6H)-yl ring lacks additional substituents, providing a versatile handle for late-stage functionalization at the pyridazinone 3-, 4-, or 5-positions. This makes it a strategic procurement choice for medicinal chemistry groups building focused libraries around the pyridazinone-amide chemotype.

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